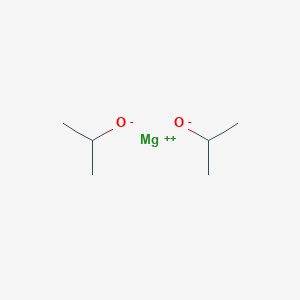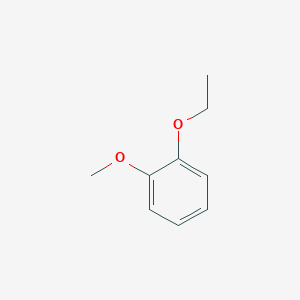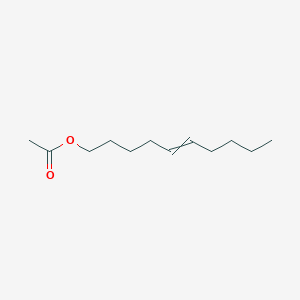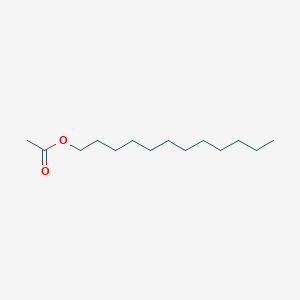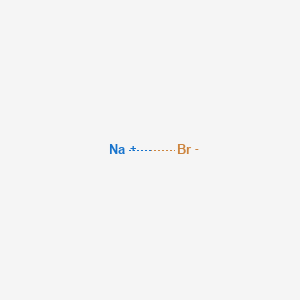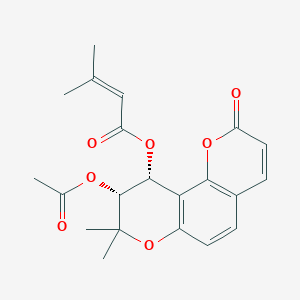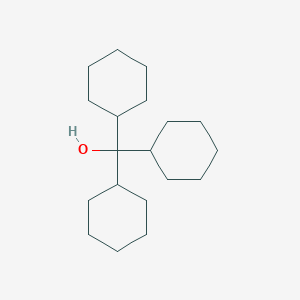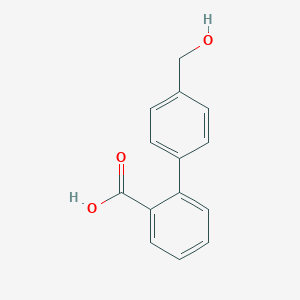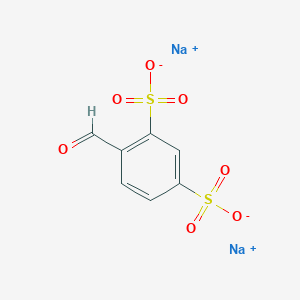
4-甲酰苯-1,3-二磺酸钠
描述
Sodium 4-formylbenzene-1,3-disulfonate, also known as Sodium 4-formylbenzene-1,3-disulfonate, is a useful research compound. Its molecular formula is C7H6NaO7S2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-formylbenzene-1,3-disulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 4-formylbenzene-1,3-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-formylbenzene-1,3-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
壳聚糖衍生物合成
4-甲酰苯-1,3-二磺酸钠已被用于壳聚糖衍生物的合成。壳聚糖与该化合物反应生成 N-苄基衍生物,这些衍生物已使用核磁共振波谱进行表征。该过程产生了具有不同取代度的衍生物,可用于各种应用 (Crini 等人,1997 年)。
细胞活力和 NADH 指示
在另一项研究中,使用 4-甲酰苯-1,3-二磺酸钠合成的水溶性二磺酸四唑盐被证明可用作 NADH 和细胞活力的显色指示剂。该化合物与 NADH 反应生成甲臜染料,展示了其在生物学分析中的应用 (Ishiyama 等人,1997 年)。
金属阳离子的吸附特性
4-甲酰苯-1,3-二磺酸钠还参与了在酸性溶液中用于金属阳离子吸收的壳聚糖基吸附剂的制备。壳聚糖的 N-苄基单磺酸盐和二磺酸盐衍生物对各种金属阳离子表现出有希望的吸附能力,表明在环境应用中具有潜力 (Crini 等人,1997 年)。
工业废水处理
类似地,使用 4-甲酰苯-1,3-二磺酸钠合成的壳聚糖 N-苄基磺酸盐衍生物被测试用于从酸性工业废水中吸附重金属。这些研究强调了这些衍生物在吸附重金属方面的效率,表明它们在环境污染控制中的实用性 (Weltrowski 等人,1996 年)。
氧化还原液流电池改进
4-甲酰苯-1,3-二磺酸钠还参与了水系有机氧化还原液流电池的开发。它通过转化为可逆化合物来帮助提高电池的性能,从而提高放电容量和效率 (Permatasari 等人,2020 年)。
作用机制
Biochemical Pathways
Sodium 4-formylbenzene-1,3-disulfonate is known to be used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices . .
Pharmacokinetics
One source suggests that the compound has low gastrointestinal absorption , which could impact its bioavailability.
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
安全和危害
未来方向
Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices . This suggests potential applications in the field of electrochemistry.
Relevant Papers Unfortunately, the search results did not provide specific papers related to Sodium 4-formylbenzene-1,3-disulfonate .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-formylbenzene-1,3-disulfonate involves the conversion of 4-nitrobenzaldehyde to 4-formylbenzene-1,3-disulfonic acid, followed by the conversion of the acid to its sodium salt.", "Starting Materials": [ "4-nitrobenzaldehyde", "Sodium sulfite", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "4-nitrobenzaldehyde is reacted with sodium sulfite and sodium hydroxide to form 4-formylbenzene-1,3-disulfonic acid.", "The acid is then neutralized with sodium hydroxide to form Sodium 4-formylbenzene-1,3-disulfonate." ] } | |
CAS 编号 |
33513-44-9 |
分子式 |
C7H6NaO7S2 |
分子量 |
289.2 g/mol |
IUPAC 名称 |
disodium;4-formylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C7H6O7S2.Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;/h1-4H,(H,9,10,11)(H,12,13,14); |
InChI 键 |
UDTSLIPXNXUTSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O.[Na] |
| 33513-44-9 | |
Pictograms |
Irritant |
同义词 |
Disodium Benzaldehyde-2,4-disulfonate; Sodium 4-Formylbenzene-1,3-disulfonate; Disodium 2,4-Disulfobenzaldehyde; Benzaldehyde-2,4-disulfonic Acid Disodium Salt; 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt; 4-Formyl-1,3-Benzenedisulfonic Acid So |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 4-formylbenzene-1,3-disulfonate contribute to the synthesis of novel materials, and what are their potential applications?
A1: Sodium 4-formylbenzene-1,3-disulfonate serves as a key precursor in synthesizing functional polymers and metal-organic frameworks. For instance, it acts as a modifying agent for polysiloxane in the creation of cation exchange membranes (CEMs). [] These membranes exhibit potential for base recovery from alkaline waste solutions via diffusion dialysis, showcasing their relevance in sustainable chemical processing. [] Furthermore, its ability to form Schiff bases with chitosan leads to materials with enhanced bactericidal properties, making them suitable for applications in cosmetics, dermocosmetics, and wound dressings. []
Q2: Can you elaborate on the structural features of complexes formed with Sodium 4-formylbenzene-1,3-disulfonate and their implications for catalytic activity?
A2: Sodium 4-formylbenzene-1,3-disulfonate can act as a ligand, forming complexes with metal ions like Calcium(II). [, ] The resulting complexes often exhibit unique 3D network structures stabilized by π-π stacking and hydrogen bonds. [, ] This structural organization can influence the catalytic activity of the complex. For example, a Calcium(II) complex with Sodium 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone demonstrated efficient catalytic activity in the oxidation of benzyl alcohol to benzaldehyde, showcasing impressive conversion and selectivity. [] This highlights the potential of these complexes in organic synthesis.
Q3: What analytical techniques are crucial for characterizing compounds and materials derived from Sodium 4-formylbenzene-1,3-disulfonate?
A3: Characterizing compounds derived from Sodium 4-formylbenzene-1,3-disulfonate relies on a combination of techniques. Single-crystal X-ray diffraction plays a vital role in determining the crystal structure of the complexes, providing insights into the spatial arrangement of atoms and intermolecular interactions. [, ] Elemental analysis confirms the elemental composition, while Infrared (IR) spectroscopy helps identify functional groups and their bonding characteristics. [, ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, offers valuable information regarding the structure and environment of hydrogen and carbon atoms within the molecule. [] These techniques, employed in conjunction, enable a comprehensive understanding of the compound's structure and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





